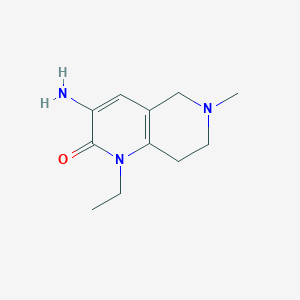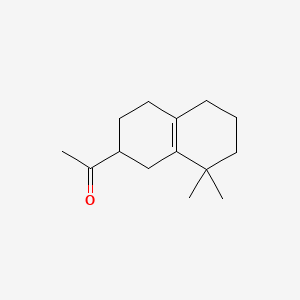
4-methyl-2-(1H-pyrrol-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrole ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with 2-acetylpyrrole under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-(1H-pyrrol-2-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(1H-pyrrol-2-yl)quinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyl-2-(1H-pyrrol-2-yl)quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties . Additionally, it can inhibit specific enzymes, leading to its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylquinoline: Lacks the pyrrole ring, making it less versatile in biological applications.
4-methylquinoline: Similar structure but without the pyrrole ring, leading to different chemical reactivity.
2-(1H-pyrrol-2-yl)quinoline: Similar but lacks the methyl group, affecting its physical and chemical properties.
Uniqueness
4-methyl-2-(1H-pyrrol-2-yl)quinoline is unique due to the presence of both the pyrrole ring and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
943825-14-7 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
4-methyl-2-(1H-pyrrol-2-yl)quinoline |
InChI |
InChI=1S/C14H12N2/c1-10-9-14(13-7-4-8-15-13)16-12-6-3-2-5-11(10)12/h2-9,15H,1H3 |
InChI-Schlüssel |
MPDDNFGDFVFSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)

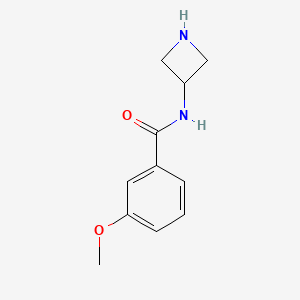
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
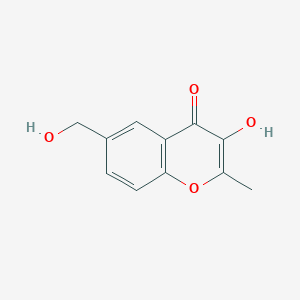

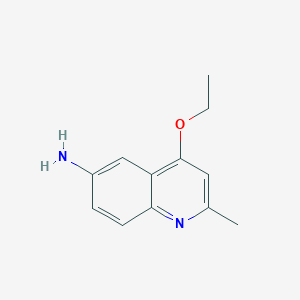

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)
